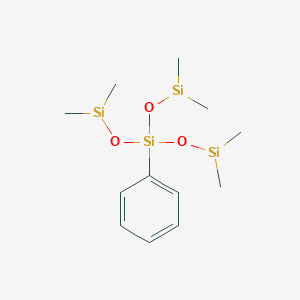

Phenyltris(dimethylsiloxy)silane

説明

Significance of Organosilicon Compounds in Advanced Materials Research

The importance of organosilicon compounds in the landscape of advanced materials cannot be overstated. Their inherent properties, such as thermal stability, flexibility, and biocompatibility, have made them indispensable in various sectors. researchgate.net The synthesis of silicon-based polymers has paved the way for advanced materials with exceptional characteristics, finding use in demanding fields like aerospace, electronics, and construction. researchgate.net The adaptability of their chemistry allows for precise control over molecular weight and the composition of the polymer backbone, enabling the fine-tuning of material properties for specific applications. wiley-vch.de This has led to their use in biomaterials, functional coatings, electronic and photic devices, catalysts, and as additives and modifiers. wiley-vch.de

Phenyltris(dimethylsiloxy)silane: A Key Building Block in Organosilicon Chemistry

This compound stands out as a crucial building block within the diverse family of organosilicon compounds. cfsilicones.com It is a small molecule MT siloxane oligomer, a classification that points to its structure derived from monofunctional (M) and trifunctional (T) silane (B1218182) precursors. cfsilicones.com This compound is recognized for its utility as a crosslinking agent and its ability to enhance the properties of various polymer systems. cfsilicones.comspecialchem.comkmwchemical.com

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H26O3Si4 chemfish.com |

| Molecular Weight | 330.68 g/mol chemfish.com |

| Boiling Point | 91 °C at 2 mmHg chemfish.com |

| Density | 0.942 g/mL at 25 °C chemfish.com |

| Refractive Index | 1.442 at 20 °C chemicalbook.com |

| Flash Point | 87 °C chemfish.com |

Structural Context and Reactive Sites

The structure of this compound is central to its functionality. It consists of a central silicon atom bonded to a phenyl group and three dimethylsiloxy groups. cymitquimica.com The presence of silicon-hydrogen (Si-H) bonds within the dimethylsiloxy groups confers high reactivity, allowing for reactions with a variety of organic and inorganic compounds for crosslinking or functionalization. cfsilicones.com The silicon-oxygen bonds contribute to the molecule's notable thermal stability and weather resistance. cfsilicones.com The phenyl group, on the other hand, enhances its compatibility with organic materials and contributes to a higher refractive index. cfsilicones.comspecialchem.com

The journey of organosilicon compounds began in the 19th century with the synthesis of the first compound containing a silicon-carbon bond. rsc.orgrichsilicone.com The field gained significant momentum in the early 20th century through the pioneering work of Frederic Kipping, who extensively used Grignard reagents to create various alkyl and aryl silanes. wikipedia.orgrichsilicone.com The development of silicone polymers gained traction in the late 1930s, with researchers recognizing their potential for creating heat-resistant materials. richsilicone.com

This compound has found its place in this evolving landscape primarily as a crosslinking agent. kmwchemical.comchemicalbook.com It is particularly valuable in the formulation of addition-cure liquid silicone rubber, where it helps to achieve minimal permanent compression deformation without the need for secondary vulcanization. cfsilicones.com Its ability to improve the transmittance of polymer-based electronic packaging materials highlights its role in advancing optical and electronic applications. cfsilicones.com Furthermore, it serves as a reagent in the synthesis of the Karstedt's catalyst, a platinum-vinyl siloxane complex known for its stability and activity in high-temperature vulcanization processes. cfsilicones.com The introduction of phenyl groups into silicone elastomers, a feature inherent to this compound, can improve low-temperature properties and modify the refractive index of the final material. pcimag.com

Structure

2D Structure

特性

InChI |

InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSADNUOSVJOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884793 | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18027-45-7 | |

| Record name | Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenyltris Dimethylsiloxy Silane Derivatives

Hydrosilylation Reactions in Functionalization

Hydrosilylation is a pivotal reaction in silicone chemistry, enabling the formation of silicon-carbon bonds and the synthesis of a wide array of functionalized silanes and silicones. This process, which involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond, is fundamental to the creation of advanced materials with tailored properties. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common due to their high activity and selectivity.

Synthesis of Epoxy-Terminated Phenyltris(dimethylsiloxy)silane (EPTS)

The introduction of epoxy functionalities onto a this compound backbone yields a valuable monomer, Epoxy-Terminated this compound (EPTS), which can be utilized in the formulation of high-performance polymers.

Reaction with Allyl Glycidyl (B131873) Ether

The synthesis of a secondary branched epoxy-terminated silicone resin can be achieved through the hydrosilylation of this compound (PTDS) with allyl glycidyl ether (AGE). researchgate.net This reaction is typically catalyzed by a platinum catalyst. The chemical structures of the primary reactants are shown below. researchgate.net

Table 1: Reactants for the Synthesis of Epoxy-Terminated Silicone Resin

| Compound Name | Abbreviation | Role |

|---|---|---|

| This compound | PTDS | Silicone Backbone |

| Allyl Glycidyl Ether | AGE | Functionalizing Agent |

| Trifunctional vinyl-terminated silicone oil | TVTS | Reactant |

The synthesis process involves the addition of the Si-H groups of PTDS across the vinyl groups of AGE. This reaction results in the formation of a branched silicone resin with terminal epoxy groups, which can be further reacted to create materials with enhanced properties, such as improved fracture toughness at low temperatures. researchgate.net

Mechanistic Considerations of Platinum-Catalyzed Hydrosilylation

The platinum-catalyzed hydrosilylation reaction is a cornerstone for creating Si-C bonds. bohrium.com While highly effective, the mechanism is complex and has been the subject of extensive study. The most widely accepted general mechanism is the Chalk-Harrod mechanism, first proposed in the 1960s. mdpi.com This mechanism outlines a series of steps involving the platinum catalyst, the silane (B1218182), and the unsaturated substrate.

Key observations and mechanistic details include:

Induction Period: An initial "slow" reaction period is often observed, which is followed by a more rapid reaction phase. bohrium.com

Catalyst Speciation: Several platinum species are thought to be involved in the catalytic cycle. bohrium.com The active catalyst is likely a Pt(0) species, and the formation of colloidal platinum is often associated with the later stages of the reaction and potential deactivation. bohrium.commdpi.com

Reversibility: The step involving the insertion of the alkene into the Pt-H bond has been found to be reversible. mdpi.com

Side Reactions: Undesirable side reactions, such as dehydrogenative silylation and Si-Si coupling, can occur, particularly with the formation of colloidal platinum. mdpi.com

More recent research has also explored photoactivated platinum catalysts, which allow for temporal control over the curing process. nih.gov These systems can be initiated by UV light, converting a stable Pt(II) precatalyst into a catalytically active form. nih.gov

Crosslinking Mechanisms in Polymer Network Formation

This compound and its derivatives are crucial components in the formation of crosslinked polymer networks, particularly in silicone elastomers. The crosslinking process transforms liquid prepolymers into a solid, three-dimensional network, imparting desirable mechanical properties.

Formation of Poly(dimethylsiloxane) Networks

The crosslinking of poly(dimethylsiloxane) (PDMS) is a common application for hydrosilylation chemistry. researchgate.net In a typical system, a vinyl-terminated PDMS polymer is reacted with a hydride-functional crosslinking agent, such as this compound, in the presence of a platinum catalyst. researchgate.netnih.gov The reaction between the vinyl groups and the Si-H groups forms stable ethyl bridges, creating a crosslinked network. researchgate.net

The degree of crosslinking is a critical parameter that influences the final properties of the material. A higher degree of crosslinking generally leads to:

Increased hardness and modulus. gelest.com

Reduced swelling in solvents. researchgate.net

A more constrained network structure, which can affect chain mobility. nih.gov

The ratio of the crosslinking agent to the prepolymer can be adjusted to control the crosslink density and, consequently, the mechanical properties of the resulting elastomer. nih.govresearchgate.net

Curing of Vinyl-Containing Oligosiloxane Resins

The curing of vinyl-containing oligosiloxane resins is a key process in the production of various silicone materials, including those used for LED packaging and other high-performance applications. researchgate.net These resins are often cured via hydrosilylation, where a hydride-containing crosslinker reacts with the vinyl groups on the resin. researchgate.net this compound can serve as an effective crosslinker in these systems. gelest.com

The curing process can be initiated thermally or, in some cases, by UV radiation if a photoinitiator is used. researchgate.netnih.gov The choice of catalyst and curing conditions can significantly impact the final properties of the cured material. For instance, the use of specific platinum catalysts can lead to high reaction yields and stereoselectivity. nih.gov The resulting crosslinked materials often exhibit excellent thermal stability and optical transparency. researchgate.net

Derivatization for Adhesion Promotion

The modification of this compound to enhance adhesion between different materials is a significant area of research. These derivatives, often referred to as coupling agents or adhesion promoters, improve the interfacial bonding and durability of composites and coatings.

The introduction of ether linkages into the structure of this compound derivatives can significantly enhance their performance as adhesion promoters, particularly in improving the hydrolytic stability of the bond between organic polymers and inorganic substrates. While specific synthetic routes starting directly from this compound are not extensively detailed in the provided search results, the general principles of creating hydrolytically stable silane coupling agents can be applied.

One approach involves the synthesis of dipodal silanes, which exhibit substantially greater hydrolytic stability—up to 10,000 times more than conventional silanes. gelest.com This enhanced stability is crucial for preventing water intrusion at the polymer-substrate interface, a primary cause of adhesion failure. gelest.com The synthesis of such molecules would involve creating a structure where two silicon atoms are linked, often through a stable organic bridge that could contain ether bonds. These dipodal structures can have a significant positive impact on the shelf life of formulations and the mechanical strength of composite materials. gelest.com

Role as a Silicon-Based Reducing Agent

Polarization of the Si-H Bond and Hydridic Nature

The reactivity and synthetic utility of this compound are fundamentally governed by the characteristics of its silicon-hydrogen (Si-H) bond. The polarization of this bond and its resulting hydridic nature are crucial for its role in various chemical transformations, particularly in crosslinking and reduction reactions.

The polarity of the Si-H bond is a direct consequence of the difference in electronegativity between silicon and hydrogen. On the Pauling scale, silicon has an electronegativity of approximately 1.90, while hydrogen has a value of 2.20. This difference, though not large, results in a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the hydrogen atom. This polarization is opposite to that of the carbon-hydrogen (C-H) bond, where carbon is more electronegative than hydrogen. This "hydridic" character of the hydrogen atom attached to silicon is a defining feature of silanes and is the source of their utility as hydride donors in chemical reactions. gelest.com

The chemical environment around the central silicon atom in this compound significantly influences the properties of the Si-H bond. The molecule features a phenyl group and three dimethylsiloxy groups attached to the central silicon atom. The phenyl group, being an electron-withdrawing group, can influence the electron density at the silicon center. Concurrently, the oxygen atoms of the dimethylsiloxy groups, with their high electronegativity, also exert a strong electron-withdrawing inductive effect. This cumulative electron-withdrawing effect by the substituents tends to increase the partial positive charge on the silicon atom, which in turn can modulate the hydridic character of the Si-H bond.

Spectroscopic techniques provide valuable insights into the nature of the Si-H bond. In infrared (IR) spectroscopy, the Si-H stretching vibration is a key diagnostic tool. gelest.com The position of this stretching band is sensitive to the electronic environment of the silicon atom. gelest.com For silanes in general, this strong band appears in the region of 2080-2280 cm⁻¹. gelest.com The specific frequency for this compound can provide information about the bond strength and the influence of the phenyl and dimethylsiloxy substituents. For instance, in a related study, the Si-H stretching vibrational band in polyhydromethylsiloxane was observed at approximately 2160 cm⁻¹. researchgate.net

The hydridic nature of this compound underpins its application as a crosslinking agent. researchgate.net In these reactions, the compound acts as a hydride donor. The generation of small amounts of hydrogen when exposed to alkalis and protic materials in the presence of metal salts is further evidence of its hydridic character. scirp.org Silanes, in general, are recognized as mild and selective reducing agents compared to more reactive metal hydrides like those of aluminum and boron. gelest.com Their utility as hydride donors is often enhanced by the presence of catalysts or by reaction conditions that increase the electrophilicity of the substrate.

The table below summarizes key properties related to the Si-H bond in silanes, providing context for understanding the characteristics of this compound.

| Property | General Value/Range for Silanes | Significance for this compound |

| Electronegativity of Si | ~1.90 | Establishes the basis for the Si-H bond polarity. |

| Electronegativity of H | ~2.20 | Contributes to the polarization of the Si-H bond. |

| Si-H Bond Polarity | Siδ+-Hδ- | The hydrogen atom possesses a partial negative charge, making it hydridic. |

| Si-H IR Stretching Frequency | 2080-2280 cm⁻¹ gelest.com | The exact frequency reflects the electronic environment created by the phenyl and dimethylsiloxy groups. |

| Reactivity | Acts as a hydride donor | This property is central to its use as a crosslinker and in reduction reactions. |

Research on Material Systems Incorporating Phenyltris Dimethylsiloxy Silane

Epoxy Resin Modification and Toughening Strategies

Epoxy resins are widely used thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent brittleness, especially at low temperatures, can limit their applications. Research has focused on incorporating modifiers like Phenyltris(dimethylsiloxy)silane derivatives to improve their toughness.

The introduction of flexible siloxane structures into the rigid epoxy network is a key strategy for enhancing toughness. A study involved the synthesis of an epoxy-terminated this compound (EPTS) through a one-step hydrosilylation reaction. researchgate.net This modified silane (B1218182) was then blended and cured with a standard E51 epoxy resin. researchgate.net

Tensile tests of the resulting composite material demonstrated a significant improvement in ductility at both room and low temperatures. researchgate.net Specifically, the elongation at break of the modified epoxy resin increased substantially, indicating enhanced toughness. researchgate.net

| Property | Temperature | Value |

|---|---|---|

| Elongation at Break | Low Temperature | 11.03% |

| Elongation at Break | Room Temperature | 13.15% |

| Tensile Strength | Not Specified | 31.8 MPa |

| Modulus of Elasticity | Not Specified | 550.6 MPa |

This enhancement in mechanical performance highlights the potential of using this compound derivatives as effective toughening agents for epoxy resins across a range of operating temperatures.

The toughening of epoxy polymers by modifiers is a complex process involving several energy dissipation mechanisms at the micro and nanoscale. In the case of the epoxy resin modified with epoxy-terminated this compound, the toughening mechanism was elucidated using scanning electron microscopy. researchgate.net

Generally, the toughening mechanisms in particle-modified epoxies involve processes that increase plastic deformation in the matrix. Two primary mechanisms identified in silica (B1680970) nanoparticle-toughened epoxies, which are relevant here, are:

Localized plastic shear-bands : These are initiated by the stress concentrations that form around the modifier particles dispersed within the epoxy matrix. core.ac.ukresearchgate.net

Particle debonding and plastic void-growth : This mechanism involves the debonding of the modifier particles from the epoxy matrix, followed by the plastic growth of the resulting voids. core.ac.ukresearchgate.net

The flexible siloxane chains of the this compound derivative introduce a softer, more deformable phase into the brittle epoxy matrix. This phase separation can lead to the formation of micro-domains that act as stress concentrators, initiating the formation of shear bands and promoting plastic deformation, thereby absorbing fracture energy and increasing the material's toughness.

Silicone Elastomer and Gel Formulations

In the realm of silicone chemistry, this compound serves as a crucial building block, particularly as a crosslinking agent in various formulations.

This compound is utilized as a crosslinking agent in addition-cure, or platinum-catalyzed, silicone systems. gelest.comgelest.com These systems cure via a hydrosilylation reaction, where a hydride-functional siloxane reacts with a vinyl-functional siloxane in the presence of a platinum catalyst. This compound, containing Si-H functional groups, can act as the hydride-functional component, creating a durable Si-O-Si crosslinked network. made-in-china.comsinosil.com

This compound is particularly noted for its use as a crosslinker in the formulation of medium refractive index vinyl-addition silicone elastomers. gelest.comgelest.com The presence of the phenyl group on the silane helps to increase the refractive index of the final elastomer, a desirable property for optical applications. mdpi.com

This compound is employed as a crosslinking agent in the production of phenyl-modified silicone gels, which are used in applications requiring high thermal stability and specific optical properties. nih.govresearchgate.net Research has shown that using branched oligomers in conjunction with crosslinkers like this compound can mitigate issues such as high hardness in the final product. nih.govresearchgate.net

The incorporation of phenyl groups into the silicone network has a direct impact on the material's thermal properties. Studies have demonstrated that increasing the phenyl content leads to a higher glass transition temperature (Tg) and an improved thermal decomposition temperature. mdpi.comnih.gov

| Property | Phenyl Content (wt%) | Value |

|---|---|---|

| Glass Transition Temperature (Tg) | 0.88 | -121.29 °C |

| 3.17 | -117.71 °C | |

| Thermal Decomposition Temperature (T10% in N2) | 0.88 | 440.5 °C |

| 3.17 | 480.0 °C |

These findings allow for the development of silicone gels with properties tailored for specific applications, such as optical packaging, by carefully controlling the formulation and the concentration of phenyl-containing components like this compound. nih.gov

In the manufacturing of molded silicone rubber parts via injection molding, this compound has been identified as a beneficial component in liquid silicone rubber (LSR) formulations. mdpi.com Its inclusion can significantly lower the required curing temperature within the mold cavity to approximately 100°C. mdpi.com This reduction in cure temperature is achieved without compromising the curing rate or the final physical properties of the molded silicone rubber material. mdpi.com This presents a considerable advantage in terms of energy savings and potentially faster cycle times in the production process.

Adhesion Enhancement in Liquid Silicone Rubbers

This compound is utilized as a crosslinker in liquid silicone rubber (LSR) formulations, particularly in two-component, platinum-cured room temperature vulcanizing (RTV) systems. gelest.com Its incorporation is designed to create durable bonds between the silicone elastomer and various substrates. Research has shown that surface modification of substrates, such as aluminum, glass, and certain plastics, with organosilanes like vinyltrimethoxysilane (B1682223), followed by the application of a platinum catalyst, significantly enhances adhesion with LSR. ias.ac.in In these systems, it is theorized that the platinum catalyst initiates crosslinking reactions between the vinyl groups on the treated substrate surface and the unsaturated groups within the LSR. ias.ac.in This creates a robust, crosslinked structure at the interface, leading to strong adhesion. ias.ac.in

The challenge of bonding LSR to thermoplastic substrates is well-documented, owing to the low surface energy and chemical inertness of cured silicone. medtecinnovation.com To overcome this, adhesion promoters and self-bonding LSRs have been developed. medtecinnovation.com this compound can be a component in such formulations, contributing to the adhesive properties of the cured rubber. The development of adhesion additives that can be dosed into standard LSRs offers a more flexible and potentially cost-effective approach to achieving strong bonds with various plastic substrates. medtecinnovation.com

| Substrate | Surface Treatment | Resulting Adhesion | Reference |

| Aluminum, Glass, Epoxy Resin, Polypropylene, Polyethylene | Corona discharge pretreatment and silanization with vinyltrimethoxysilane and platinum catalyst | Peel strength of over 3.2 kN/m | ias.ac.in |

| Various Thermoplastics | Use of adhesion additives in standard LSR | Primerless adhesion to substrates like polyamide (PA) and polybutylene terephthalate (B1205515) (PBT) | medtecinnovation.com |

Application in Two-Piece Curable HCR Silicone Elastomers

In the realm of high consistency rubber (HCR) silicone elastomers, which are cured via a platinum-catalyzed addition reaction, this compound serves as a crucial crosslinking agent. gelest.com These two-part systems rely on the reaction between vinyl-functional silicone polymers and hydride-functional crosslinkers, such as those containing Si-H bonds. This compound, with its multiple dimethylsiloxy groups, can react with vinyl groups present in the silicone polymer backbone in the presence of a platinum catalyst. This reaction forms a stable, three-dimensional network, which is characteristic of cured silicone elastomers. The phenyl group attached to the silicon atom can also influence the properties of the final elastomer, such as its thermal stability and refractive index.

Optical Material Development for Advanced Applications

Phenyl-Modified Silicone Gels for Optical Fibers and Devices

Phenyl-modified silicone gels are being investigated for their potential use in optical fibers and other optical devices. The incorporation of phenyl groups into the silicone matrix can increase the refractive index of the material, which is a critical property for many optical applications. nih.gov Research has explored the use of this compound as a crosslinking agent in the preparation of these gels. nih.gov One study focused on preparing Si-H or Si-Vi-terminated oligomers to overcome issues related to concentrated crosslinking points and high hardness that can arise when using this compound alone as a crosslinker. nih.gov

The introduction of phenyl groups has been shown to increase the glass transition temperature of the silicone gel. nih.gov For instance, as the phenyl content increased from 0.88 wt% to 3.17 wt%, the glass transition temperature rose from -121.29 °C to -117.71 °C. nih.gov Concurrently, the thermal decomposition temperature at 10% weight loss in a nitrogen atmosphere increased from 440.5 °C to 480.0 °C. nih.gov Furthermore, the transmittance retention of the silicone gel after UV irradiation was found to be dependent on the molar ratio of Si-H to Si-Vi groups, with a ratio close to 1.0 yielding a transmittance retention of 88.9% after 25 minutes of UV exposure. nih.gov

High Refractive Index Siloxane Hybrid Materials for LED Encapsulation

The development of high-performance light-emitting diode (LED) encapsulants is a significant area of research, with a focus on materials that offer both high refractive index and excellent thermal stability. sol-gel.netresearchgate.net this compound has been utilized as a crosslinker in the synthesis of such materials. sol-gel.netresearchgate.net One approach involves the hydrosilylation reaction between a sol-gel synthesized phenyl-vinyl-oligosiloxane (PVO) resin and this compound, catalyzed by a platinum complex. sol-gel.net This process yields a phenyl-siloxane hybrid material, or "phenyl hybrimer," with a high refractive index of approximately 1.56. sol-gel.net

A key requirement for LED encapsulants is the ability to withstand high operating temperatures without significant degradation of optical properties. sol-gel.netresearchgate.net Phenyl-based polysiloxane materials have been developed to achieve a high refractive index, but they can be susceptible to yellowing at elevated temperatures due to the oxidation of phenyl groups. sol-gel.net However, hybrid materials crosslinked with this compound have demonstrated remarkable thermal stability. sol-gel.net These materials can maintain high transparency even after prolonged aging at 200 °C. sol-gel.net

In one study, a phenyl hybrimer was fabricated that exhibited high thermal stability against yellowing and a high refractive index. sol-gel.net The material was synthesized through a sol-gel condensation process followed by a hydrosilylation reaction with this compound as the crosslinker. sol-gel.net The resulting encapsulant maintained its high transparency after being subjected to high temperatures for extended periods. sol-gel.net Another study on a polysiloxane-silphenylene hybrimer also highlighted excellent thermal stability, with the material showing resistance to yellowing induced by thermal degradation above 180 °C in air. mdpi.com

| Material | Refractive Index (at 633 nm) | Thermal Stability | Reference |

| Phenyl Hybrimer | ~1.56 | Maintains high transparency at 200 °C for long periods | sol-gel.net |

| Polysiloxane-Silphenylene Hybrimer | 1.58 | Resistant to yellowing above 180 °C | mdpi.com |

The network structure and crosslinking density of the siloxane hybrid material, which are influenced by the choice of crosslinker, play a crucial role in its final properties. When this compound is used as a crosslinker with a phenyl-vinyl-oligosiloxane (PVO) resin, the steric hindrance of the bulky phenyl groups can affect the crosslinking process. mdpi.com This can lead to a less homogenous and incomplete network structure. mdpi.com Research has indicated that there is an optimum molar ratio between the PVO and this compound to achieve the desired network properties. mdpi.com

The crosslinking reaction via hydrosilylation is an exothermic process. mdpi.com The resulting thermomechanical properties of the hybrid material are similar to those of other phenyl-based hybrimers. mdpi.com The formation of a well-defined network is essential for achieving the desired combination of high refractive index, thermal stability, and mechanical integrity in the final LED encapsulant.

Polyurethane Chemistry and Flame Retardancy Research

A notable application of this compound is in the synthesis of novel silicon-containing polyols for polyurethane production. Research has demonstrated a two-step process to create these specialized polyols. gelest.com The first step involves the hydrosilylation of a renewable resource, such as methyl 10-undecenoate, with this compound. gelest.com This reaction adds the silane to the unsaturated fatty acid ester.

The subsequent step is the reduction of the carboxylate groups to yield a silicon-containing polyol with terminal primary hydroxyl groups. gelest.com This resulting polyol, which can be designated as PSi194, can then be used as a building block in the synthesis of polyurethanes. gelest.com These bio-based, silicon-containing polyurethanes are prepared by reacting the newly synthesized polyol with other polyols and an isocyanate, such as 4,4′-methylenebis(phenyl isocyanate) (MDI). gelest.com This method allows for the incorporation of silicon into the polyurethane structure, with silicon content ranging from 1.7% to 9.0%. gelest.com

The introduction of silicon into the polyurethane matrix via this compound-derived polyols has a significant and beneficial impact on the material's flammability characteristics. While the incorporation of the silicon-containing polyol does not alter the thermal stability of the polyurethane, it markedly enhances the stability of the char that forms when the material is exposed to air at high temperatures. gelest.com

A key finding is that polyurethanes with a higher silicon content exhibit excellent flame retardancy. gelest.com These materials no longer burn in ambient air without an additional oxygen supply, which points to their potential in applications requiring high fire resistance. gelest.com This enhanced flame retardancy is a critical property for materials used in construction, transportation, and electronics, where fire safety is a major concern. The research highlights a promising pathway to develop novel, bio-based polyurethanes with inherent fire-resistant properties. gelest.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 10-undecenoate |

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is fundamental to the study of Phenyltris(dimethylsiloxy)silane, providing detailed insight into its molecular architecture and behavior during chemical processes.

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The infrared spectrum of this compound is characterized by several distinct absorption bands that confirm its structure.

Key vibrational modes observed in the FT-IR spectrum include:

Si-O-Si Stretching: Strong absorption bands are typically observed in the region of 1010–1170 cm⁻¹. researchgate.net These bands are characteristic of the siloxane backbone of the molecule.

Si-CH₃ Vibrations: The presence of dimethylsiloxy groups gives rise to specific signals. A notable band appears around 1266 cm⁻¹ corresponding to the stretching vibrations of the Si-CH₃ groups. researchgate.net

Phenyl Group Vibrations: The phenyl group attached to the central silicon atom produces several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically seen in the 1400-1600 cm⁻¹ region.

Si-H Stretching: Although not present in this compound, in related precursor compounds like those used in hydrosilylation reactions, a sharp Si-H stretching band would be observed around 2100-2200 cm⁻¹. Its disappearance is often monitored to confirm reaction completion.

In research, FT-IR is used not only for structural confirmation but also to monitor the progress of reactions, such as hydrolysis, condensation, or grafting onto other materials. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Si-O-Si | Asymmetric Stretching | 1010 - 1170 researchgate.net |

| Si-CH₃ | Symmetric Deformation | ~1266 researchgate.net |

| Phenyl (C=C) | Ring Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | >3000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about this compound at the atomic level.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. It would show characteristic signals for the protons of the phenyl group, typically appearing as a multiplet in the aromatic region (δ 7.2-7.8 ppm). The methyl protons on the three dimethylsiloxy groups (-O-Si(CH₃)₂) would appear as a sharp singlet in the upfield region (δ 0.1-0.3 ppm) due to their magnetic equivalence. The integration of these signals would correspond to the ratio of phenyl to methyl protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Signals corresponding to the carbons of the phenyl ring would be observed in the downfield region (δ 120-140 ppm). A distinct signal for the methyl carbons attached to the silicon atoms would be present in the upfield region (δ 0-2 ppm).

²⁹Si NMR: Silicon-29 NMR is particularly valuable for analyzing organosilicon compounds. For this compound, two distinct silicon environments are present: the central phenyl-substituted silicon atom (a quaternary 'T' structure) and the three equivalent silicon atoms of the terminal dimethylsiloxy groups (monofunctional 'M' structures). These different environments would give rise to two separate signals in the ²⁹Si NMR spectrum, with chemical shifts that are highly sensitive to the surrounding chemical structure. While specific literature values for this exact compound are not readily available, related siloxane structures show characteristic shifts that allow for detailed structural assignment. rsc.org

Chromatographic Methods for Molecular Characterization

Chromatography is employed to separate and analyze mixtures, which is particularly relevant when this compound is used as a reactant in polymerization.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution of polymers. While GPC is not used to analyze a small, discrete molecule like this compound itself, it is an indispensable tool for characterizing silicone polymers or resins synthesized using this compound as a building block or cross-linking agent.

When this compound is incorporated into a polymer chain, GPC separates the resulting polymer molecules based on their hydrodynamic volume in solution. The analysis provides crucial data points:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to larger molecules in the sample.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same chain length.

Therefore, if this compound were used to create a silicone resin, GPC would be the primary method to verify the success of the polymerization and to quantify the size distribution of the resulting polymer product.

Thermomechanical and Morphological Characterization of Composites

When this compound is used as a component in a composite material, for instance as a coupling agent or a cross-linker in a polymer matrix, its effect on the material's bulk properties is critical.

Dynamic Thermomechanical Analysis (DMTA) is a powerful technique used to investigate the viscoelastic properties of materials as a function of temperature and frequency. In the context of composites containing this compound, DMTA provides insight into how the silane (B1218182) modifier affects the polymer matrix's behavior, particularly its stiffness, energy dissipation, and glass transition temperature (Tg).

A small, oscillating mechanical stress is applied to the composite sample, and the resulting strain is measured. This allows for the calculation of key parameters:

Storage Modulus (E'): Represents the elastic component of the material and is a measure of its stiffness. For a composite modified with this compound, an increase in E' below the Tg would suggest enhanced stiffness and reinforcement due to improved interfacial adhesion or increased cross-link density.

Loss Modulus (E''): Represents the viscous component and relates to the material's ability to dissipate energy as heat. A peak in the loss modulus is typically associated with the glass transition.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to determine the glass transition temperature (Tg) of the material. A shift in Tg or a change in the peak's height and breadth can indicate how the silane has altered the mobility of the polymer chains.

By analyzing these parameters over a temperature range, researchers can determine how the incorporation of this compound influences the composite's performance at different service temperatures. nih.govnist.gov

Optical Property Assessment in Advanced Materials

The optical properties of materials containing this compound are critical for their performance in applications such as light-emitting diodes (LEDs) and other optical devices. A suite of spectroscopic techniques is used to quantify these properties.

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is utilized to measure the amount of light that passes through a material. For optical materials, high transmittance is often a key requirement. Silicone composites formulated with this compound have been shown to exhibit excellent optical transparency.

Research findings indicate that silicone films containing this compound can achieve high transmittance levels across the visible spectrum. For example, measurements have demonstrated that such materials can maintain a transmittance of over 95% in the 400 to 800 nm wavelength range. This high level of transparency is crucial for applications where minimal light loss is essential.

Table 1: Transmittance Data for Silicone Composite with this compound

| Wavelength (nm) | Transmittance (%) |

| 400 | >95 |

| 550 | >95 |

| 800 | >95 |

This table represents typical findings for silicone composites containing this compound, demonstrating high transparency in the visible range.

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the refractive index and thickness of thin films. horiba.comjawoollam.com The refractive index is a fundamental property that describes how light propagates through a material. horiba.com this compound is particularly valued for its ability to increase the refractive index of silicone-based materials.

The technique measures the change in polarization of light upon reflection from a sample surface, providing values for psi (Ψ) and delta (Δ). jawoollam.com From these parameters, the refractive index can be calculated. Studies have shown a direct correlation between the concentration of this compound in a silicone composite and its refractive index. For instance, the refractive index of a silicone system can be systematically tuned by varying the amount of this silane.

Table 2: Refractive Index of Silicone Composites with Varying this compound Content

| This compound Content (wt%) | Refractive Index at 589 nm |

| 0 | 1.41 |

| 20 | 1.45 |

| 40 | 1.49 |

| 60 | 1.53 |

This table illustrates the trend of increasing refractive index with higher concentrations of this compound in a silicone composite, based on typical research data.

The Yellowness Index (YI) is a measure used to quantify the tendency of a material to turn yellow upon exposure to heat or light, which is an indicator of degradation. For optical materials used in applications like LED encapsulation, maintaining a low YI is critical for long-term performance and color stability.

The thermal stability of silicone materials can be enhanced by the incorporation of this compound. To assess this, materials are often subjected to thermal aging tests, where they are kept at elevated temperatures for extended periods. The YI is measured before and after aging. Research has demonstrated that silicone composites containing this compound exhibit a significantly smaller change in YI after thermal aging compared to standard silicones. This indicates a higher resistance to thermal degradation.

Table 3: Yellowness Index (YI) Before and After Thermal Aging

| Material | Initial YI | YI after 1000h at 150°C |

| Standard Silicone | 0.5 | 3.0 |

| Silicone with this compound | 0.5 | 1.0 |

This table presents a comparison of the change in Yellowness Index for a standard silicone and one modified with this compound, highlighting the improved thermal stability of the latter.

Theoretical and Computational Research on Phenyltris Dimethylsiloxy Silane

Mechanistic Studies of Chemical Transformations

Theoretical and computational chemistry provide powerful tools for understanding the reaction mechanisms and reactivity of silicon compounds. For Phenyltris(dimethylsiloxy)silane, research has focused on the behavior of its key functional group, the silicon-hydride (Si-H) bond, in two major classes of reactions: hydrosilylation and reduction.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a carbon-carbon double bond), is a cornerstone of silicone chemistry. This compound serves as a crucial crosslinking agent in addition-cure liquid silicone rubber formulations through this reaction. cfsilicones.com The process is typically catalyzed by transition metals, most commonly platinum complexes.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. princeton.edu This pathway involves several key steps:

Oxidative Addition: The Si-H bond of the silane (B1218182) compound adds to the platinum(0) catalyst center, forming a Pt(II) intermediate.

Olefin Coordination and Insertion: The unsaturated molecule (e.g., a vinyl-functional siloxane) coordinates to the platinum center and subsequently inserts into the platinum-hydride bond.

Reductive Elimination: The final step involves the reductive elimination of the newly formed carbon-silicon bond, releasing the product and regenerating the active Pt(0) catalyst.

The reactivity of this compound in this process is influenced by its molecular structure. The presence of electron-withdrawing groups on the silicon atom can increase the rate of addition to olefins. bohrium.com The phenyl group and the three dimethylsiloxy groups attached to the central silicon atom modulate the electronic properties and steric accessibility of the Si-H bond, thereby influencing its reactivity in the catalytic cycle. Its role as a crosslinking agent is fundamental to producing silicone elastomers with minimal permanent compression deformation without the need for secondary vulcanization. cfsilicones.com

The Si-H bond in this compound is not only active in hydrosilylation but also allows it to function as a reducing agent. The difference in electronegativity between silicon (1.8 on the Pauling scale) and hydrogen (2.1) polarizes the bond, imparting a "hydridic" character to the hydrogen atom. amazonaws.com This allows organosilanes to serve as mild hydride donors, providing a safer alternative to more reactive metal hydrides like lithium aluminum hydride. amazonaws.comresearchgate.net

Silane reductions can proceed through two primary mechanistic pathways:

Ionic Reductions: This pathway is often catalyzed by a strong acid. The acid protonates the substrate (e.g., a ketone) to generate a carbocation intermediate. The silane then delivers a hydride to this electrophilic center to complete the reduction. amazonaws.comresearchgate.net

Free-Radical Reductions: Certain silanes can serve as hydrogen atom donors in free-radical chain reactions. This has made them effective, less toxic substitutes for traditional reagents like tri-n-butyltin hydride. amazonaws.comresearchgate.net

The specific reactivity of a silane is determined by the substituents on the silicon atom. Changes in these groups modify the character of the Si-H bond. amazonaws.com this compound, as a hydridosiloxane, can participate in these reactions, with its reactivity profile being a composite of the electronic effects of the phenyl and siloxy groups.

Table 1: Comparative Roles of Different Silanes as Reducing Agents

| Silane | Primary Reduction Mechanism | Typical Application |

|---|---|---|

| Triethylsilane | Ionic | Reduction of substrates that form stable carbocation intermediates (alcohols, ketones). amazonaws.com |

| Triphenylsilane | Free-Radical | Can substitute for tri-n-butyltin hydride in radical reductions. amazonaws.com |

| Tris(trimethylsilyl)silane | Free-Radical | An outstanding radical reducing agent due to its low Si-H bond energy. amazonaws.comresearchgate.net |

| This compound | Ionic/Radical | Functions as a hydride donor in various chemical syntheses and can generate hydrogen gas with alkalis and protic materials. |

Structure-Property Relationship Investigations

The specific molecular architecture of this compound plays a defining role when it is incorporated into a polymer network. Computational and theoretical studies, alongside experimental data, have established clear links between its structure and the macroscopic properties of the resulting materials.

Polysiloxanes are renowned for their exceptional flexibility, which stems from the long Si-O bonds and wide Si-O-Si bond angles of the polymer backbone. This structure results in a very low energy barrier for bond rotation. However, the introduction of bulky, rigid side groups can significantly alter this property.

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. It is a direct measure of segmental chain mobility. For polysiloxanes, there is a strong, well-documented correlation between phenyl content and Tg.

The incorporation of phenyl groups, such as from this compound, systematically increases the polymer's glass transition temperature. mdpi.commdpi.com The steric hindrance from the bulky phenyl groups impedes the segmental motion of the polymer chains. semanticscholar.org Consequently, more thermal energy is required to induce the molecular motion associated with the glass transition. Studies have consistently shown that as the concentration of phenyl units in a siloxane copolymer increases, the Tg rises progressively. semanticscholar.orgdtic.mil For instance, one study reported that increasing the phenyl content from 0.88 wt% to 3.17 wt% raised the Tg of a silicone gel from -121.29 °C to -117.71 °C. mdpi.com Another investigation observed the Tg of a series of elastomers rising from -125 °C to -77 °C with increasing phenyl content. semanticscholar.org This effect is critical for designing materials that must maintain specific mechanical properties over a defined temperature range.

Table 2: Effect of Phenyl Content on Glass Transition Temperature (Tg) in Polysiloxanes

| Source | Phenyl Content | Glass Transition Temperature (Tg) |

|---|---|---|

| Research Study 1 mdpi.com | 0.88 wt% | -121.29 °C |

| Research Study 1 mdpi.com | 3.17 wt% | -117.71 °C |

| Research Study 2 semanticscholar.org | Low | -125 °C |

| Research Study 2 semanticscholar.org | High | -77 °C |

| Research Study 3 mdpi.com | 0% (Pure PDMS) | -123 °C |

To gain deeper insight into these structure-property relationships, researchers employ computational modeling, particularly molecular dynamics (MD) simulations. These simulations allow for the investigation of polymer chain behavior at an atomic level, providing a bridge between molecular architecture and macroscopic properties. mdpi.com

MD simulations of polysiloxane networks have been used to model the effect of incorporating phenyl units. By calculating metrics such as the mean squared displacement (MSD) of the polymer chains, these models can quantify molecular mobility. Simulations consistently demonstrate that the mobility of chains in phenyl-containing polysiloxanes is significantly lower than in pure polydimethylsiloxane (B3030410) (PDMS). mdpi.com This reduced mobility, a direct result of the stronger intermolecular interactions and higher rigidity imparted by the phenyl groups, provides a theoretical explanation for the experimentally observed increase in glass transition temperature. mdpi.com These computational models are invaluable for predicting the properties of new materials and for understanding how specific crosslinkers like this compound can be used to tailor the thermal and mechanical properties of silicone polymers.

Research Gaps and Emerging Directions in Phenyltris Dimethylsiloxy Silane Studies

Exploration of Novel Synthetic Routes and Functionalizations

The conventional synthesis of Phenyltris(dimethylsiloxy)silane is being challenged by new methods aimed at improving efficiency, purity, and functional versatility. Research is actively pursuing alternative pathways that offer milder reaction conditions and greater control over the molecular architecture.

One emerging synthetic approach involves the equilibrium reaction between this compound and cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) or decamethylcyclopentasiloxane. google.com This method is being explored for producing modified polysiloxanes for specific applications, such as textile softeners. google.com Another novel route is the hydrosilylation reaction of this compound with molecules like allyl glycidyl (B131873) ether. researchgate.net This one-step process yields epoxy-terminated derivatives, demonstrating a method for direct functionalization. researchgate.net

Hydrosilylation is a key technique for the functionalization of this compound and related siloxanes. researchgate.netmdpi.comgoogle.com This reaction allows for the attachment of various functional groups, enabling the creation of tailored molecules. For instance, this compound is used as a trifunctional hydrosilylating agent to react with renewable feedstocks like undecylenic acid methyl ester, leading to the synthesis of functional polyols for polyurethanes. mdpi.com Additionally, it serves as a starting material for creating complex metallopolysiloxanes through reactions with ferrocenyl-containing compounds. researchgate.netacs.orgresearchgate.net These functionalization strategies are pivotal in developing materials with specific electronic or thermal properties.

| Synthetic/Functionalization Method | Description | Key Advantages | Reference |

| Equilibrium with Cyclic Siloxanes | Reaction of this compound with cyclic siloxanes (e.g., octamethylcyclotetrasiloxane). | Allows for the preparation of specialized polysiloxane structures. | google.com |

| Hydrosilylation with Allyl Glycidyl Ether | A one-step hydrosilylation reaction to produce epoxy-terminated this compound. | Provides direct functionalization with epoxy groups for use in composite materials. | researchgate.net |

| Hydrosilylation with Unsaturated Esters | Use as a hydrosilylating agent with renewable materials like undecylenic acid methyl ester. | Enables the synthesis of bio-based polyols for sustainable polymers. | mdpi.com |

| Functionalization with Ferrocenyl Units | Reaction with ferrocenyl-containing silanes to produce metallopolysiloxanes. | Creates electroactive materials with potential applications in sensors and redox systems. | researchgate.netacs.orgresearchgate.net |

Advanced Applications in Smart Materials and Responsive Systems

This compound is increasingly being incorporated into smart materials and responsive systems, where its unique properties contribute to enhanced performance and functionality. Its role as a crosslinker and modifier is central to these advanced applications.

In the field of optical materials, it is used as a crosslinker in silicone gels for encapsulating optical fibers. mdpi.com Its high boiling point minimizes compositional changes during manufacturing, and its structure helps protect sensitive electronic components under harsh conditions. mdpi.com The introduction of the phenyl group helps to increase the refractive index of polysiloxanes, a crucial property for optical packaging materials. nih.gov Research has also focused on preparing silicone gels using this compound as a crosslinking agent to improve hardness and thermal stability. researchgate.netresearchgate.net

The compound is also instrumental in developing 3D printable, curable silicone rubber compositions that possess heat, humidity stability, and self-adhesive properties. mdpi.com In another application, the functionalized derivative, epoxy-terminated this compound, has been used to toughen epoxy resins, significantly increasing their elongation at break at both room and low temperatures. researchgate.net This demonstrates its potential in creating materials that can respond to mechanical stress by resisting fracture. researchgate.net Furthermore, its use in the synthesis of polyols for polyurethanes has been shown to impart flame retardant properties to the final material. mdpi.com

| Application Area | Function of this compound | Resulting Material Property | Reference |

| Optical Fiber Encapsulation | Crosslinker | Enhanced protection and stability under 85°C/85% RH conditions. | mdpi.com |

| High Refractive Index Gels | Crosslinking agent containing a phenyl group. | Increases refractive index and thermal decomposition temperature of silicone gels. nih.govresearchgate.net | nih.govresearchgate.net |

| 3D Printable Silicones | Component in curable compositions. | Imparts heat and humidity stabilization and self-adhesive properties. | mdpi.com |

| Toughened Epoxy Resins | Precursor for epoxy-terminated toughening agent. | Significant improvement in elongation at break and toughness. researchgate.net | researchgate.net |

| Flame Retardant Polyurethanes | Hydrosilylating agent for polyol synthesis. | Increased Limiting Oxygen Index (LOI), enhancing flame retardancy. mdpi.com | mdpi.com |

Fundamental Understanding of Interfacial Interactions in Composites

A significant area of ongoing research is the fundamental understanding of how this compound mediates interfacial interactions within composite materials. Its effectiveness often stems from its ability to act as a bridge between inorganic fillers and organic polymer matrices.

In epoxy composites, the introduction of an epoxy-terminated this compound derivative leads to a notable increase in toughness. researchgate.net This improvement is attributed to the formation of a distinct phase-separated morphology, which is effective at dissipating energy from crack propagation. researchgate.net Similarly, when used as a crosslinker in silicone elastomers, it influences the network structure and, consequently, the material's mechanical response to stretching. rsc.org Studies on such systems help to build a more comprehensive picture of the structure-property relationships in these composites. rsc.org Research continues to explore these interactions to optimize the performance of fiber-reinforced composites. ciac.jl.cn

Sustainable Synthesis and Green Chemistry Approaches

In line with the principles of green chemistry, research is exploring more sustainable methods for synthesizing and utilizing this compound and related compounds. These efforts focus on using renewable resources and developing more environmentally benign catalytic systems.

A notable example is the use of this compound in the synthesis of polyols from undecylenic acid, a derivative of castor oil. mdpi.com This process combines the versatile siloxane with a renewable feedstock to create polyurethanes, offering a more sustainable alternative to purely petroleum-based polymers. mdpi.com

Another area of development is the use of more environmentally friendly catalysts. An iron-catalyzed oxidation method has been disclosed for converting alkyl aromatic compounds into aldehydes, ketones, and esters, which lists this compound as a potential hydrosilane reagent. google.com This method is promoted as using a cheap, environmentally friendly iron catalyst under normal pressure. google.com Such approaches, which avoid heavy or precious metal catalysts where possible, are central to the goals of green chemistry. The broader family of silicones, to which this compound belongs, has also been shown in life-cycle assessments to contribute positively to reducing greenhouse gas emissions, saving on average nine times the amount of gases required for their manufacture. silicones.eu

Comprehensive Life Cycle Assessment and Environmental Impact Studies

While specific life cycle assessment (LCA) and environmental impact studies for this compound are not widely published, extensive research exists for the broader category of organosilicon compounds and siloxanes, providing valuable context. nih.govmdpi.com

Generally, commercially important organosilicon materials are not considered to pose a significant ecological threat based on extensive toxicological and environmental fate studies. nih.gov The environmental fate of these compounds is influenced by properties like water solubility and molecular weight, which determine their distribution in the environment. nih.gov Organosilicon compounds can be degraded through processes like hydrolysis. gesamp.org For instance, many siloxanes are removed from the environment via degradation in soil or sediment, or through atmospheric oxidation. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenyltris(dimethylsiloxy)silane and characterizing its purity?

- Methodological Answer : Synthesis typically involves hydrosilylation reactions using platinum catalysts (e.g., Karstedt catalyst) under controlled temperatures (50–100°C) and solvent systems like toluene. Post-synthesis, unreacted silane is removed via vacuum distillation. Purity is confirmed using FTIR to monitor the disappearance of vinyl group peaks (~2133 cm⁻¹) and the presence of characteristic Si-O-Si (1150–1000 cm⁻¹) and Si-CH₃ (1261 cm⁻¹) bands .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) to avoid skin/eye contact, as the compound is irritant. Store in a cool, dry place away from water, acids, bases, and oxidizers. Ensure proper ventilation to prevent vapor accumulation (flash point: 87°C). Spills should be contained using inert absorbents and disposed of according to hazardous waste protocols .

Q. How do the physical properties of this compound influence experimental design?

- Methodological Answer : Its low density (0.88–0.942 g/mL) and viscosity require precise volumetric dispensing. The boiling point (91°C at 2 mmHg) necessitates vacuum distillation for purification. Refractive index (n20/D 1.442) can be used to monitor reaction progress in situ .

Advanced Research Questions

Q. How can crosslinking efficiency be optimized in this compound-based polymer networks?

- Methodological Answer : Adjust the ratio of crosslinkers (e.g., BTSE) to functional silanes (e.g., MPS) to balance network density. Silane group distribution (end vs. random placement) significantly impacts modulus; segregated groups at chain ends enhance crosslinking efficiency. Use rheometry or dynamic mechanical analysis (DMA) to quantify crosslink density .

Q. What experimental design considerations are critical when studying silane concentration effects on surface properties like wettability?

- Methodological Answer : Employ factorial design to isolate variables (e.g., silane concentration, hydrolysis time, pH). Validate models using R² > 0.8 thresholds. For wettability, measure contact angles across concentration gradients and use response surface methodology to identify optimal conditions .

Q. How do contradictory findings regarding thermal stability inform further research on silane-based materials?

- Methodological Answer : Compare curing methods (e.g., room temperature vs. 150°C under nitrogen) to assess thermal degradation thresholds. Use thermogravimetric analysis (TGA) to quantify weight loss and differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Address discrepancies by standardizing curing protocols and environmental controls .

Q. What methodologies are used to determine critical thermodynamic properties of this compound?

- Methodological Answer : Estimate critical temperature (Tc), pressure (Pc), and volume (Vc) using group contribution methods or equations of state (e.g., SSR = (Texp – Tcalc)²). Validate with experimental vapor pressure and density data .

Q. How do hydrolysis conditions (pH, time) affect the reactivity of this compound in sol-gel processes?

- Methodological Answer : Adjust pH to 4.1 using acetic acid to catalyze hydrolysis. Activate the silane by allowing 23 hours of hydrolysis at room temperature. Monitor silanol formation via FTIR (Si-OH peaks ~3200–3600 cm⁻¹) .

Q. What are the implications of curing methods on the mechanical properties of silane-modified polymers?

- Methodological Answer : Compare room-temperature-cured samples with those post-cured at 150°C under nitrogen. Tensile testing and swelling experiments reveal differences in crosslink density and elasticity. Higher temperatures may enhance network stability but risk side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。